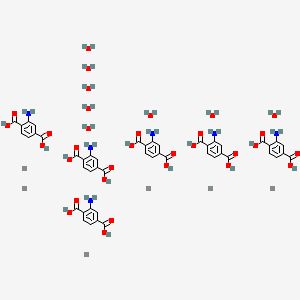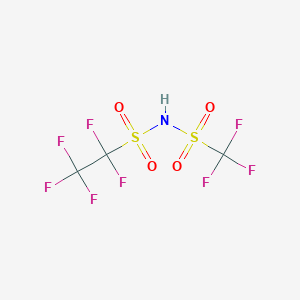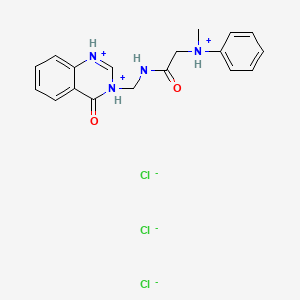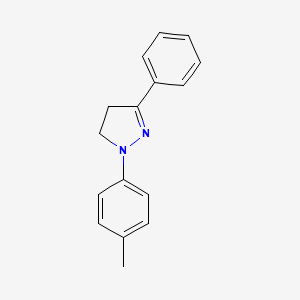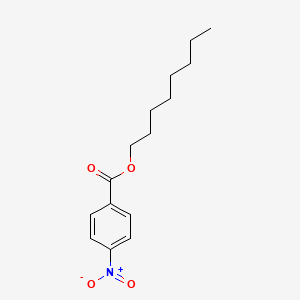![molecular formula C10H7N3 B13781378 1h-Imidazo[4,5-g]quinoline CAS No. 269-08-9](/img/structure/B13781378.png)
1h-Imidazo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-g]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of quinoline-5,6-diamine with aldehydes can yield imidazoquinoline derivatives . Another method involves the use of N-bromosuccinimide (NBS) for selective bromination followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups allows for oxidation to corresponding sulfones.
Reduction: Reduction reactions can modify the quinoline ring, affecting its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS, followed by nucleophiles for substitution.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
1H-Imidazo[4,5-g]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in cancer therapy and as an immune response modifier.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-g]quinoline involves its interaction with molecular targets such as toll-like receptors (TLRs). For instance, imiquimod, a derivative, acts as a TLR7 agonist, leading to the activation of immune responses . This activation results in the production of cytokines, including interferons, which play a crucial role in antiviral and antitumor activities .
Comparison with Similar Compounds
Imidazo[1,5-a]quinolines: These compounds share a similar fused ring structure but differ in the position of the imidazole ring fusion.
Quinazoline Derivatives: These compounds also feature a quinoline moiety but with different biological activities and synthetic routes.
Uniqueness: 1H-Imidazo[4,5-g]quinoline is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows for targeted interactions with biological molecules, making it a valuable compound in drug development and other applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this fascinating compound.
Properties
CAS No. |
269-08-9 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5H-imidazo[4,5-g]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H |
InChI Key |
HPBWGDYYASFXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=NC=NC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
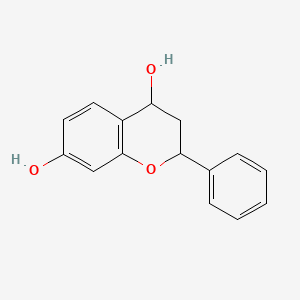
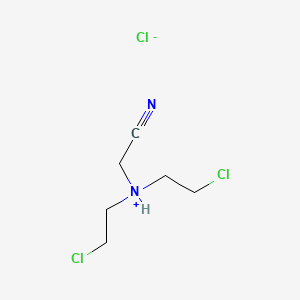


![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
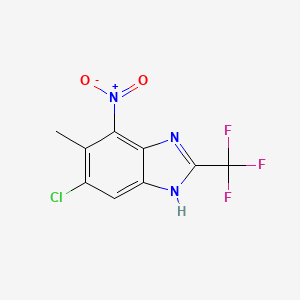

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
